Melting Point Differentiation: 3,3′-Isomer (79–80 °C) vs. 4,3′-Isomer (86 °C) vs. 4,4′-Isomer (121–122 °C)
The melting point of 1-(3-nitrophenyl)-3-(trifluoromethyl)benzene (3,3′-isomer) is experimentally reported as 79–80 °C . In contrast, the 4,3′-isomer (CAS 346-99-6) melts at 86 °C , and the symmetrical 4,4′-isomer (CAS 80245-34-7) melts at 121–122 °C . The 40 °C difference between the 3,3′- and 4,4′-isomers reflects stronger crystal packing in the para‑substituted analog, directly affecting recrystallization solvent selection, purity upgrade strategies, and solid‑state formulation behavior.
| Evidence Dimension | Melting point (crystalline phase transition) |
|---|---|
| Target Compound Data | 79–80 °C |
| Comparator Or Baseline | 4,3′-Isomer (CAS 346-99-6): 86 °C; 4,4′-Isomer (CAS 80245-34-7): 121–122 °C |
| Quantified Difference | ΔTₘ = +6 °C vs. 4,3′-isomer; ΔTₘ = +41–43 °C vs. 4,4′-isomer |
| Conditions | Experimental melting point data as reported by ChemicalBook and vendor certificates of analysis. |
Why This Matters
A lower melting point facilitates melt‑based processing and reduces the risk of thermal decomposition during distillation or sublimation purification, while the narrower melting range (~1 °C) indicates higher crystalline purity.
